REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[S:15][CH:16]=[CH:17][CH:18]=2)=[CH:10][CH:9]=1.[C:19](=[O:21])=[O:20].CC(C)=O>CCOCC>[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]2[S:15][C:16]([C:19]([OH:21])=[O:20])=[CH:17][CH:18]=2)=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
6.3 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)C=1SC=CC1
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture is stirred at room temperature for 3 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
is bubbled through the reaction mixture for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
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Details
|
the resulting solution is stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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ADDITION
|
Details
|
The reaction mixture is diluted with 200 mL of chloroform
|
Type
|
WASH
|
Details
|
washed with 1% HCl solution (200 mL) and with water (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The separated organic layer is dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=CC=C(S1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |